2-(Tetradecyloxy)ethanol

Beschreibung

Significance of Long-Chain Ether Alcohols in Chemical Science

Long-chain ether alcohols are characterized by a lengthy hydrocarbon tail, which imparts hydrophobicity, and a polar head group containing the ether and alcohol functionalities, which provides hydrophilicity. This amphiphilic nature is central to their importance in chemical science.

Key areas of significance include:

Surfactants and Emulsifiers: Their ability to reduce surface and interfacial tension makes them effective surfactants and emulsifiers. This property is crucial in the formulation of detergents, cleaning products, and in emulsion polymerization. atamanchemicals.comatamanchemicals.com

Cosmetics and Personal Care: In cosmetics, they function as emollients, thickeners, and foam-adjusting agents in products like shampoos and lotions. atamanchemicals.comchembk.com

Material Science: Long-chain ether alcohols and their derivatives can self-assemble into various structures, a property that is being explored for the creation of novel materials. researchgate.netnih.gov The incorporation of long alkyl chains can induce the formation of brush-like polymeric architectures. researchgate.net

Biomedical Applications: Their amphiphilic character is leveraged in drug delivery systems and for their potential antimicrobial properties. smolecule.com

Research Context of 2-(Tetradecyloxy)ethanol within the Ether Alcohol Class

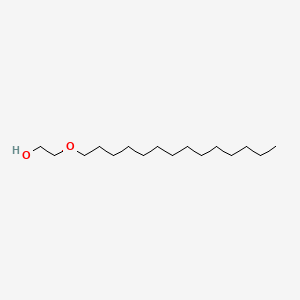

This compound, also known as ethylene (B1197577) glycol monotetradecyl ether, is a member of the long-chain ether alcohol family. chemeo.comnist.gov Its molecular structure consists of a fourteen-carbon alkyl chain (tetradecyl group) linked via an ether bond to an ethanol (B145695) molecule. nist.gov

This compound serves as a model for studying the behavior of long-chain ether alcohols. Research on this compound and its derivatives often focuses on:

Synthesis and Characterization: Developing efficient synthetic routes and characterizing its physical and chemical properties are fundamental areas of investigation. prepchem.comnih.gov

Interfacial Properties: Understanding how it behaves at interfaces, such as air-water or oil-water, is critical for its application as a surfactant.

Self-Assembly: Investigating its ability to form micelles, vesicles, and other aggregates in solution provides insight into the fundamental principles of molecular self-assembly. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H34O2 nist.govglpbio.comepa.gov |

| Molecular Weight | 258.44 g/mol nist.govglpbio.com |

| CAS Number | 2136-70-1 nist.gov |

| Appearance | Colorless to slightly yellow oily liquid chembk.com |

| Melting Point | 33-34 °C chemicalbook.com |

| Boiling Point | 146-148 °C (at 2 Torr) chemicalbook.com |

| Density | Approximately 0.834 g/cm³ chembk.com |

| Solubility | Soluble in organic solvents like ethanol, benzene, and dichloromethane (B109758) chembk.com. Sparingly soluble in water. thegoodscentscompany.com |

Evolution of Research in Alkoxyethanol Compounds

Research into alkoxyethanol compounds has evolved significantly over the years. Initially, the focus was on their synthesis and basic properties. The Williamson ether synthesis, a classic method involving the reaction of an alkyl halide with an alkoxide, and the acid-catalyzed dehydration of alcohols have been foundational in preparing these compounds. byjus.comlibretexts.orgjove.com The Williamson synthesis is particularly versatile for creating asymmetrical ethers. jove.com

More recent research has shifted towards understanding and exploiting the nuanced physicochemical behaviors of these molecules. researchgate.net This includes:

Thermodynamic Studies: Investigations into the volumetric and viscometric properties of alkoxyethanol mixtures to understand intermolecular interactions. researchgate.netresearchgate.net

Advanced Synthesis Methods: The development of more efficient and sustainable synthetic routes, including the use of novel catalysts. researchgate.netrsc.org

Functionalization: The modification of the alcohol or alkyl chain to create task-specific molecules with tailored properties. nih.gov

Overview of Current Research Trajectories for Similar Molecular Architectures

Current research on molecules with architectures similar to this compound is diverse and expanding. Some of the key trajectories include:

Bio-based Feedstocks: There is a growing interest in synthesizing ether alcohols from renewable resources, such as fatty alcohols derived from plant oils, to create more sustainable products. rsc.org

"Smart" Surfactants: The design of stimuli-responsive surfactants that can change their properties in response to external triggers like pH, temperature, or light.

Complex Self-Assembly: Exploring the formation of more intricate self-assembled structures, such as worm-like micelles and vesicles, for advanced applications in materials science and nanotechnology. rsc.org

Enhanced Oil Recovery: The synthesis of novel surfactants with the potential to improve the efficiency of oil extraction processes. rsc.org

Drug Delivery Vehicles: The development of biocompatible and biodegradable ether alcohol-based systems for the targeted delivery of pharmaceuticals.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tetradecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHERURXKGFABNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27306-79-2 | |

| Record name | Polyethylene glycol tetradecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50872618 | |

| Record name | 2-(Tetradecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-(Tetradecyloxy)ethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2136-70-1, 27306-79-2 | |

| Record name | Ethylene glycol monotetradecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl ethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-tetradecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Tetradecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tetradecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecan- l-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAC0DWO8W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 2 Tetradecyloxy Ethanol

Established Synthetic Pathways for Long-Chain Ether Alcohols

The formation of the ether bond in 2-(Tetradecyloxy)ethanol is the central challenge in its synthesis. Several well-established methods in organic chemistry can be adapted for this purpose.

Williamson Ether Synthesis Adaptations for this compound

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com For the synthesis of this compound, this would typically involve the reaction of a tetradecyloxide salt with a halo-substituted ethanol (B145695) derivative or, more commonly, the reaction of sodium 1-tetradecanolate with a suitable ethylene (B1197577) glycol derivative.

The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. wikipedia.org To prepare the alkoxide, 1-tetradecanol (B3432657) is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide. masterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) often being used to facilitate the reaction. byjus.com

A possible synthetic route would be the reaction of sodium 1-tetradecanolate with 2-chloroethanol (B45725). However, care must be taken to control the reaction conditions to avoid side reactions, such as elimination. The reactivity of the alkyl halide is also a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. masterorganicchemistry.com

An alternative approach within the Williamson synthesis framework is to first convert one of the alcohol precursors into a better leaving group, such as a tosylate. wikipedia.org For instance, 1-tetradecanol could be converted to tetradecyl tosylate, which would then be reacted with the sodium salt of ethylene glycol.

A modified Williamson etherification has been used to synthesize related long-chain ether vinyl ethers, highlighting the versatility of this method. researchgate.net

Direct Etherification Approaches Utilizing 1-Tetradecanol and Ethylene Glycol Derivatives

Direct etherification involves the acid-catalyzed dehydration of two alcohols to form an ether. masterorganicchemistry.com In the context of this compound synthesis, this would entail the reaction of 1-tetradecanol with an ethylene glycol derivative in the presence of an acid catalyst.

This method is generally more suitable for the synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.com The reaction mechanism involves the protonation of one alcohol molecule, which then leaves as water, followed by nucleophilic attack by the second alcohol molecule. masterorganicchemistry.com However, the synthesis of unsymmetrical ethers like this compound via this route can be challenging due to the potential for the formation of symmetrical byproducts (di-tetradecyl ether and polyethylene (B3416737) glycols).

A specific example of a related synthesis is the preparation of 2-[2-(Tetradecyloxy)ethoxy]ethanol, which was achieved by reacting tetradecyl bromide with diethylene glycol. prepchem.com This demonstrates a variation of the Williamson synthesis rather than a direct acid-catalyzed etherification of two alcohols.

Chemoenzymatic Synthesis Methodologies for Related Ether Compounds

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve high selectivity and efficiency. While specific chemoenzymatic routes for this compound are not extensively documented, methodologies for synthesizing structurally related ether lipids provide valuable insights. These methods often utilize lipases for their high regioselectivity. researchgate.netnih.govresearchgate.net

For instance, the synthesis of 1-O-alkyl-sn-glycerols involves the use of lipases, such as Candida antarctica lipase (B570770), to selectively acylate or deacylate glycerol (B35011) derivatives, followed by chemical steps to introduce the alkyl ether linkage. researchgate.netnih.gov A two-step chemoenzymatic process has been developed for the synthesis of structured diacylglyceryl ethers (DAGEs), where a lipase is used to selectively introduce fatty acids to a glycerol backbone that already contains an ether linkage. researchgate.netresearchgate.net

These approaches highlight the potential of using enzymes to control stereochemistry and regioselectivity, which could be advantageous in synthesizing specific isomers or derivatives of this compound. Dynamic kinetic resolution (DKR), a powerful chemoenzymatic tool, has been employed for the synthesis of enantiomerically pure alcohols and could be adapted for chiral ether alcohol synthesis. acs.org

Catalytic Etherification Reactions

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and environmentally benign routes to ether formation. Both heterogeneous and homogeneous catalysts have been explored for etherification reactions.

Heterogeneous acid catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. nih.govmdpi.com Various solid acid catalysts have been investigated for etherification reactions.

For the synthesis of glycerol monoethers, catalysts like Nafion NR50, Dowex 50WX2, Amberlyst 15, and K10-Montmorillonite have shown high efficiency. mdpi.com These catalysts have been used in the reaction of glycidol (B123203) with various alcohols, demonstrating total conversions in short reaction times at room temperature. mdpi.com Tungstated zirconia has been identified as a selective solid acid catalyst for the liquid-phase etherification of long-chain alcohols like 1-dodecanol. escholarship.org

The direct etherification of glycerol with long-chain alcohols has also been explored using heterogeneous catalysts. researchgate.net However, the biphasic nature of the reaction medium when using long-chain alcohols can lead to low conversions. researchgate.net The use of dodecylbenzene (B1670861) sulfonic acid (DBSA) as a catalyst has shown some success in enhancing the yield of monoalkyl glyceryl ethers. researchgate.net

A continuous process for producing secondary alcohol ethoxylates has been developed using a heterogeneous acid catalyst for the reaction of a long-chain alpha-olefin with ethylene glycol. google.com This solvent-less process highlights the industrial potential of heterogeneous catalysis in producing long-chain ether alcohols.

| Catalyst | Reactants | Product | Key Findings |

| NH4HSO4 supported on SiO2 | Alcohols and phenols | Tetrahydropyranyl ethers | Almost quantitative conversion in green ethereal solvents; recyclable catalyst. nih.gov |

| Dowex 50WX2 | Glycidol and methanol (B129727) | Glycerol monoethers | Total conversion at room temperature with low catalyst loading. mdpi.com |

| Tungstated zirconia | 1-Dodecanol | Di-dodecyl ether | Selective for etherification in the liquid phase. escholarship.org |

| Dodecylbenzene sulfonic acid (DBSA) | Glycerol and 1-dodecanol | Mono-dodecyl glyceryl ethers | Enhanced yield in a biphasic medium. researchgate.net |

Homogeneous catalysts, while often more challenging to separate from the reaction product, can offer high activity and selectivity. rsc.org Both Brønsted and Lewis acids are commonly used as homogeneous catalysts for etherification. rsc.orgacademie-sciences.fr

Zirconium and hafnium polyhedral oligosilsesquioxane complexes have been shown to be efficient homogeneous catalysts for the reductive etherification of aldehydes to produce ethers. osti.gov While not directly applicable to the synthesis of this compound from alcohols, this demonstrates the potential of metal-based homogeneous catalysts in ether formation.

Copper(II)-catalyzed etherification of aliphatic alcohols represents another avenue, providing a mild and essentially neutral condition for C-O bond formation. rsc.org Gold catalysts have also been shown to facilitate ether production at low temperatures through the coupling of aldehydes and alcohols. nih.govacs.org

However, a significant drawback of many homogeneous Lewis acid catalysts is their deactivation by water, which is a byproduct of the etherification reaction. rsc.org

| Catalyst Type | Example Catalyst | Reaction Type | Key Characteristics |

| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄) | Dehydration of alcohols | Inexpensive but can lead to side reactions and corrosion. academie-sciences.fr |

| Homogeneous Lewis Acid | Tin(II) Bromide (SnBr₂) | Etherification of monoterpenes | Active and selective catalyst for specific ether formations. academie-sciences.fr |

| Organometallic Complex | Zirconium POSS Complex | Reductive etherification | Durable and robust catalyst for converting aldehydes to ethers. osti.gov |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering benefits such as reduced reaction times, increased yields, and often, cleaner reaction profiles. mdpi.comnih.gov The application of microwave energy allows for rapid and uniform heating of reactants, which can significantly enhance the efficiency of ether synthesis. mdpi.comsmolecule.com

While direct microwave-assisted synthesis of this compound is not extensively detailed in dedicated literature, the principles are well-established through the synthesis of analogous structures. The Williamson ether synthesis, a cornerstone of ether formation, can be adapted for microwave conditions. orgchemres.org In a typical approach, this would involve the reaction of sodium tetradecyloxide (formed from 1-tetradecanol and a strong base) with 2-chloroethanol or a similar ethylene oxide equivalent under microwave irradiation.

Furthermore, microwave-assisted methods have been successfully employed in the esterification of this compound itself, indicating the compound's stability under these conditions and the viability of using microwave energy in its synthesis. smolecule.com Research on the microwave-assisted synthesis of ionic esterified amino acids from long-chain alcohols demonstrates the utility of this technology. mdpi.comresearchgate.net For instance, a general procedure involves placing the alcohol and other reactants in a vessel and irradiating for a short period (e.g., 20 minutes) at a controlled temperature (e.g., 70 °C). mdpi.comresearchgate.net This approach often leads to good or excellent yields and simplifies purification by minimizing the formation of byproducts. nih.gov

Reductive Etherification Protocols

Reductive etherification presents an alternative pathway to ethers, proceeding through the reaction of a carbonyl compound and an alcohol in the presence of a reducing agent. researchgate.netthieme-connect.de This method is a practical, waste-minimized approach where water is the only theoretical byproduct. thieme-connect.de For the synthesis of this compound, the reaction would conceptually involve 1-tetradecanol and a suitable two-carbon carbonyl compound, such as glycolaldehyde (B1209225) or a protected derivative.

The general mechanism is believed to involve an acid-catalyzed activation of the carbonyl group, followed by the nucleophilic addition of the alcohol to form a hemiacetal intermediate. escholarship.org Subsequent hydrogenolysis of the hemiacetal, often facilitated by a heterogeneous catalyst like platinum on carbon (Pt/C) under a hydrogen atmosphere, yields the final ether. thieme-connect.deescholarship.org

Key to the success of this protocol is the management of water produced during the reaction, which can be achieved by using molecular sieves. thieme-connect.de Various catalysts have been explored for this transformation, including platinum-based catalysts, which have been shown to be efficient at ambient hydrogen pressure, and Lewis acids such as Ytterbium triflate (Yb(OTf)₃) with a reducing agent like triethylsilane. researchgate.netthieme-connect.de Studies on the synthesis of biomass-based lubricants have utilized reductive etherification extensively, demonstrating its applicability to long-chain and branched alcohols. escholarship.orgosti.gov

Novel Synthetic Route Development for this compound

The development of new synthetic routes for compounds like this compound is driven by the pursuit of greater efficiency, sustainability, and the ability to create specific molecular architectures.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes for ethers. labinsights.nl A primary goal is to move away from traditional methods like the Williamson ether synthesis, which often requires harsh bases and produces stoichiometric salt waste. nih.govacs.org

Key green approaches applicable to this compound synthesis include:

Catalytic Processes: The development of catalytic versions of the Williamson ether synthesis at high temperatures (e.g., >300 °C) allows for the use of weak, less toxic alkylating agents such as alcohols, with water as the main byproduct. acs.org

Alternative Energy Sources: As discussed, microwave-assisted reactions are considered a green technique due to their energy efficiency and potential to minimize solvent use. orgchemres.orglabinsights.nl

Atom Economy: Reductive etherification is inherently atom-economical, as it combines two molecules with the loss of only a water molecule. thieme-connect.denih.gov

Safer Reagents: A method for synthesizing vinyl ethers using calcium carbide in a KOH/DMSO system serves as a safer, solid-based alternative to using hazardous acetylene (B1199291) gas directly. rsc.org While not a direct route to this compound, the principle of replacing hazardous reagents is central to green synthesis.

Development of Stereoselective Synthetic Methods

The development of stereoselective methods would allow for the synthesis of chiral versions of this compound, which could have applications in specialized fields. While the parent compound is achiral, introducing a stereocenter, for example, on the ethylene glycol moiety, requires advanced synthetic strategies.

Current research in stereoselective ether synthesis provides a foundation for such developments:

Palladium-Catalyzed Cyclizations: Stereospecific palladium-catalyzed intramolecular additions of alcohols have been used to create chiral cyclic ethers, where the stereochemistry of the product is controlled by that of the starting materials. nih.gov

Nucleophilic Substitution: Efficient methods for the stereoinvertive nucleophilic substitution at quaternary carbon stereocenters have been developed, providing access to highly congested tertiary ethers. d-nb.info

Ring Scissions: The use of reagents like samarium diiodide can mediate the stereoselective ring scission of cyclic ethers to produce specific olefin isomers, a technique that demonstrates fine control over stereochemical outcomes. rsc.org

Applying these principles to this compound could involve the stereoselective ring-opening of a chiral epoxide (e.g., (R)- or (S)-styrene oxide as a model) with 1-tetradecanol, or the use of a chiral catalyst to guide the addition of ethylene glycol to 1-tetradecene.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. For the synthesis of this compound and related long-chain ethers, several factors are critical.

In reductive etherification , studies have shown that using a four-fold excess of the carbonyl component relative to the alcohol, along with a 5-10 mol% acid catalyst loading, can lead to high conversions (>93%) and yields (>85%). osti.gov However, the steric bulk of the reactants can negatively impact the yield. escholarship.org The choice of catalyst and the removal of the water byproduct are also vital for driving the reaction to completion. thieme-connect.de

For microwave-assisted synthesis , optimization involves adjusting power, temperature, and reaction time. A series of experiments can determine the ideal conditions; for example, one study found that irradiating at 90 °C for 15 minutes in ethanol was optimal for their Knoevenagel condensation. nih.gov

The following table summarizes optimized conditions found in the literature for relevant etherification reactions.

| Reaction Type | Reactants/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Reductive Etherification | Ketone, Primary Alcohol, Pt/C | Toluene | 80 | 20 h | 92 | thieme-connect.de |

| Reductive Etherification | 2-Heptanone, 2-Decyl-1-tetradecanol, Pt/C, EBSA/SiO₂ | Heptane | 150 | 5 h | 91 | escholarship.orgosti.gov |

| Microwave-Assisted | Alcohol, Amino Acid, MsOH | None | 70 | 20 min | 78 | mdpi.comresearchgate.net |

| Williamson (Microwave) | Alcohol, Tosyl Chloride, K₂CO₃ | None | - | - | Excellent | orgchemres.org |

This table is illustrative of general ether synthesis and not specific to this compound unless noted.

Purification and Isolation Methodologies for Ether Alcohols

The purification of ether alcohols like this compound requires the removal of unreacted starting materials, primarily the parent long-chain alcohol (1-tetradecanol) and ethylene glycol, as well as any catalysts or byproducts. The significant difference in polarity between the desired ether alcohol and the more non-polar starting alcohol presents a challenge.

Several methodologies are employed for the purification of ethers from alcohol impurities:

Distillation: If boiling points are sufficiently different, distillation is a primary method. For volatile ethers, impurities can be left behind as non-volatile residues. google.com Extractive distillation, where a solvent is added to alter the relative volatilities of the components, is another option. acs.org

Adsorption Chromatography: Column chromatography using silica (B1680970) gel is a highly effective laboratory-scale technique. reddit.com The ether, being generally less polar than the diol (ethylene glycol) but more polar than the parent alcohol (1-tetradecanol), can be separated using an appropriate solvent gradient (e.g., hexane/ethyl acetate). On an industrial scale, passing the crude product through a bed of an adsorbent like silica gel can remove trace amounts of both water and alcohol impurities. google.com

Chemical Conversion: Unreacted alcohol can be converted into a non-volatile derivative to facilitate separation. reddit.com For example, treatment with sulfamic acid can react with residual alcohols to form non-volatile products, allowing the purified ether to be distilled off. google.com Similarly, reaction with an acid chloride (e.g., benzoyl chloride) would form a high-boiling point ester from the alcohol impurity, simplifying separation by distillation. reddit.com

Liquid-Liquid Extraction: This technique can be used to remove highly polar impurities. For example, washing the crude product with water could remove excess ethylene glycol. morphisto.de

Membrane Separation: Advanced techniques such as pervaporation combined with distillation are being explored for separating alcohol/ether mixtures, offering a potentially more energy-efficient alternative to traditional distillation. acs.org

Mechanistic Investigations of Etherification Reactions Involving 2 Tetradecyloxy Ethanol Precursors

Reaction Kinetics and Thermodynamics of Ether Bond Formation

The formation of the ether linkage in 2-(tetradecyloxy)ethanol precursors, commonly via reactions like the Williamson ether synthesis, is governed by fundamental kinetic and thermodynamic principles. The Williamson synthesis typically involves the reaction of a sodium alkoxide with an alkyl halide, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In the context of this compound, this would involve the reaction of sodium tetradecyloxide with a haloethanol, such as 2-chloroethanol (B45725).

Thermodynamically, etherification is often favored at lower temperatures. Studies on the etherification of linear alcohols over catalysts like tungstated zirconia have shown that selectivity to the ether product decreases as the temperature increases, suggesting that the etherification reaction is exothermic. osti.gov The reaction is a condensation process, which can be reversible, and the removal of byproducts like water can drive the equilibrium towards the formation of the ether product.

The following table summarizes kinetic data for the etherification of various linear alcohols, providing insight into the reaction rates under specific catalytic conditions.

| Alcohol | Carbon Chain Length | Apparent Activation Energy (kJ/mol) |

|---|---|---|

| 1-Hexanol | C6 | 85 |

| 1-Heptanol | C7 | 88 |

| 1-Octanol | C8 | 87 |

| 1-Nonanol | C9 | 90 |

| 1-Decanol | C10 | 89 |

| 1-Undecanol | C11 | 91 |

| 1-Dodecanol | C12 | 92 |

This data is adapted from studies on tungstated zirconia catalysts and illustrates the general trend in activation energies for the etherification of long-chain alcohols. osti.gov

Role of Catalyst Structure and Active Sites in Selectivity and Efficiency

Catalysts play a pivotal role in directing the efficiency and selectivity of etherification reactions. Both homogeneous and heterogeneous catalysts are employed. In heterogeneous catalysis, the structure of the catalyst and the nature of its active sites are critical determinants of catalytic performance. mdpi.combertweckhuysen.com

For the synthesis of long-chain ethers, solid acid catalysts such as zeolites and tungstated zirconia are often utilized. osti.govresearchgate.net The catalytic activity of these materials is attributed to the presence of active sites, which can be Brønsted or Lewis acid sites. rsc.orgresearchgate.net These sites facilitate the reaction by activating the alcohol substrates. For instance, in the etherification of glycerol (B35011) with alcohols, metal triflates like Bi(OTf)₃ have shown high activity and selectivity, which is attributed to a synergistic effect between the Lewis acid and a Brønsted acid (triflic acid) that can be generated in situ. rsc.orgresearchgate.net

The pore structure and hydrophilicity of the catalyst are also crucial properties for achieving high ether selectivity. researchgate.net The active sites on a catalyst surface promote the reaction by reducing the activation energy barrier, thereby increasing the reaction rate. mdpi.com The geometric and electronic properties of these active sites can influence which reaction pathway is favored, thus controlling the product selectivity. bertweckhuysen.com For example, H-Beta zeolites have been identified as highly selective catalysts for the etherification of biomass-based alcohols with olefins to produce the corresponding mono-ethers. researchgate.net

Phase-transfer catalysis (PTC) is another important catalytic method, particularly for Williamson ether synthesis. acsgcipr.orgcrdeepjournal.org In PTC, a catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide reactant is located. ptfarm.pl This allows the reaction to proceed under milder conditions and with a wider range of solvents. acsgcipr.org The structure of the phase-transfer catalyst, specifically the length of its alkyl chains, influences its efficiency in transferring the nucleophile. acsgcipr.org

Solvent Effects on Reaction Pathways and Outcomes

The solvent medium can significantly influence the regioselectivity of the reaction when ambident nucleophiles are involved. rsc.org A study on a Williamson ether synthesis demonstrated that the ratio of O-alkylated to C-alkylated product changed dramatically when the solvent was switched from acetonitrile (B52724) (97:3) to methanol (B129727) (72:28). researchgate.net This is because protic solvents like methanol can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring different reaction pathways. researchgate.net

In industrial applications, the use of phase-transfer catalysis can allow for the use of less hazardous and more environmentally friendly solvents, such as toluene, or even solvent-free conditions. acsgcipr.orgphasetransfer.com The solvent also plays a role in the solubility of reactants, which is particularly important when dealing with long-chain, nonpolar substrates like 1-tetradecanol (B3432657) and more polar reactants. researchgate.net Ensuring mutual miscibility of the reactants is key to achieving efficient reaction rates.

The following table illustrates the impact of the solvent on the regioselectivity of a Williamson ether synthesis reaction.

| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |

|---|---|---|

| Acetonitrile | 97 | 3 |

| Methanol | 72 | 28 |

This data highlights how the solvent choice can dramatically shift the product distribution in an etherification reaction. researchgate.net

Transition State Analysis in Etherification Processes

The transition state is a critical, high-energy intermediate state in a chemical reaction that dictates the reaction's rate and mechanism. For the SN2 etherification reactions involved in producing this compound precursors, the transition state involves the simultaneous formation of the new carbon-oxygen bond and the breaking of the carbon-leaving group bond. wikipedia.orgmasterorganicchemistry.com

Quantum mechanical calculations and experimental techniques like kinetic isotope effect (KIE) studies are employed to elucidate the structure of these transition states. researchgate.netnih.gov For instance, in an SN2 reaction, a smaller nucleophile KIE can indicate a shorter bond between the nucleophile and the carbon atom in the transition state. nih.gov Theoretical calculations can complement experimental findings by providing detailed structural information about the transition state, helping to understand how factors like the solvent or the nature of the leaving group affect its geometry. researchgate.netnih.gov

The analysis of the transition state provides insights into the reaction's energy barrier. researchgate.net Solvents can stabilize or destabilize the transition state relative to the reactants, thereby influencing the activation energy and the reaction rate. For example, polar aprotic solvents are effective at stabilizing the transition state of SN2 reactions, which typically involves charge separation. Crown ethers have also been shown to act as promoters in SN2 fluorination reactions by stabilizing the cation and enhancing the nucleophilicity of the fluoride (B91410) anion, which is reflected in the calculated Gibbs free energies of activation for the transition states. semanticscholar.org

Influence of Alkyl Chain Length and Branching on Etherification Kinetics and Selectivity

The structure of the alcohol precursor, specifically its alkyl chain length and degree of branching, can significantly influence the kinetics and selectivity of etherification reactions. In the context of synthesizing this compound, the long tetradecyl (C14) chain of the 1-tetradecanol precursor is a key structural feature.

Studies on the etherification of linear alcohols with varying chain lengths (C6 to C12) over a tungstated zirconia catalyst have shown that the length of the linear alkyl chain has little effect on the apparent activation energies for etherification. osti.gov This suggests that for linear primary alcohols, the reaction kinetics are not significantly hindered by increasing the chain length in this range. osti.gov

However, other studies have observed that ether selectivity can decrease with increasing carbon chain length in gas-phase reactions, a phenomenon that could be attributed to mass transfer limitations for longer-chain alcohols. osti.gov The physical properties of the reactants, such as their mutual immiscibility, can become a significant barrier for longer-chain alcohols, leading to a sharp decrease in the conversion rate. researchgate.netresearchgate.net

Branching of the alkyl chain, particularly near the hydroxyl group, can have a more pronounced effect. Steric hindrance can impede the approach of the nucleophile in an SN2 reaction, slowing down the reaction rate. masterorganicchemistry.com Furthermore, branching, especially on the β-carbon, can favor elimination side reactions over the desired substitution, leading to lower ether selectivity. osti.gov Research has indicated that moving the branch further down the carbon chain, away from the hydroxyl group, can lead to a significant improvement in selectivity towards the ether product. osti.gov

The following table shows the effect of branching position on ether selectivity for a C18 alcohol.

| Alcohol Structure | Branching Position | Conversion (%) | Selectivity to Ether (%) |

|---|---|---|---|

| Guerbet Alcohol (e.g., 2-Hexyl-1-dodecanol) | β-carbon (C2) | ~20 | Low (predominantly dehydration) |

| Branched C18 Alcohol | Further from -OH group | 23 | 40 |

This data illustrates that moving the alkyl branch away from the reactive hydroxyl group can significantly enhance the selectivity for ether formation over competing dehydration reactions. osti.gov

Advanced Characterization and Spectroscopic Analysis in Research

Spectroscopic Techniques for Structural Elucidation

Structural elucidation confirms the identity and chemical structure of a compound. For an ether alcohol like 2-(Tetradecyloxy)ethanol, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules like ether alcohols. researchgate.net By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, NMR provides unambiguous confirmation of the molecular structure. ethernet.edu.etdocbrown.info

In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons in different parts of the molecule: the long tetradecyl chain, the ethoxy linkage, and the terminal hydroxyl group. The protons of the terminal methyl group (CH₃) of the alkyl chain typically appear as a triplet at the most upfield region. The numerous methylene (B1212753) groups (CH₂) of the long chain produce a large, overlapping signal. The methylene groups adjacent to the ether oxygen (-O-CH₂-CH₂-) and the terminal hydroxyl group (-CH₂-OH) show characteristic chemical shifts in the downfield region due to the deshielding effect of the oxygen atoms. docbrown.info

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. researchgate.net The carbons of the long alkyl chain appear in the aliphatic region, while the carbons bonded to the ether and alcohol oxygens are shifted further downfield. Mathematical models and prediction tools can be used to approximate the ¹³C NMR chemical shifts of long-chain compounds, aiding in spectral assignment. researchgate.net The combination of ¹H and ¹³C NMR data, often supported by two-dimensional NMR techniques like COSY and HSQC, allows for a complete and unambiguous structural assignment of this compound. researchgate.netacs.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Ether Alcohols Note: Exact chemical shifts (δ) are dependent on the solvent and experimental conditions. The data below represents typical ranges for the key functional groups.

| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| CH₃- (Terminal methyl of alkyl chain) | ~0.8-0.9 (triplet) | ~14 |

| -(CH₂)n- (Methylene groups of alkyl chain) | ~1.2-1.4 (multiplet) | ~22-32 |

| -CH₂-O- (Alkyl methylene next to ether O) | ~3.4-3.6 (triplet) | ~70-72 |

| -O-CH₂-CH₂-OH (Ethoxy methylene groups) | ~3.5-3.8 (multiplets) | ~61, ~72 |

| -OH (Hydroxyl proton) | Variable (broad singlet) | - |

Infrared (IR) Spectroscopy for C-O Bond Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum provides clear evidence for its key structural features: the alcohol hydroxyl group (-OH) and the ether linkage (C-O-C). spectroscopyonline.com

The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹. spectroscopyonline.com This broadening is a result of intermolecular hydrogen bonding. Another key feature is the C-O stretching vibration. In primary alcohols, this stretch gives rise to a strong peak around 1050-1075 cm⁻¹. spectroscopyonline.com

The ether functional group is characterized by its C-O-C stretching vibration, which appears as a strong, distinct band in the region of 1070-1150 cm⁻¹. frontiersin.org For this compound, this peak may overlap with the C-O stretch of the primary alcohol group, resulting in a strong, complex absorption band in the 1050-1150 cm⁻¹ range. Additionally, the spectrum will show strong C-H stretching vibrations from the long alkyl chain just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The presence of these characteristic bands confirms the ether alcohol structure of the compound. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound Source: Data compiled from NIST Chemistry WebBook and other spectroscopic resources. spectroscopyonline.comnist.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkane (-CH₂, -CH₃) | 2850 - 2960 | Strong |

| C-O Stretch | Ether (C-O-C) & Primary Alcohol (C-OH) | 1050 - 1150 | Strong |

Mass Spectrometry (MS), Including Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. msu.edudocbrown.info When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying individual components in a mixture. d-nb.infonih.gov

For this compound (C₁₆H₃₄O₂), the molecular weight is 258.44 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 258. However, for long-chain alcohols and ethers, the molecular ion peak can often be weak or absent. msu.eduslideshare.net

The fragmentation pattern is highly informative for structure elucidation. A common fragmentation pathway for ethers is the cleavage of the C-O bond, leading to the formation of stable carbocations. Another typical fragmentation is alpha-cleavage, where the bond adjacent to the oxygen atom breaks. For this compound, key fragments would arise from the cleavage of the tetradecyl chain and the ethoxy unit. GC-MS analysis has been successfully used to identify this compound as a phytoconstituent in various plant extracts, where its presence is confirmed by its mass spectrum and retention time. d-nb.infonih.govresearchgate.net

Table 3: Key Mass Spectrometry Data for this compound Source: Data compiled from GC-MS profiling studies. d-nb.infonih.gov

| Parameter | Value | Significance |

| Molecular Formula | C₁₆H₃₄O₂ | Confirms elemental composition. |

| Molecular Weight | 258.44 | Determines the mass of the molecule. |

| Molecular Ion Peak [M]⁺ (m/z) | 258 | Corresponds to the intact ionized molecule. |

| Key Fragment Ions (m/z) | Fragments from C-C and C-O cleavages | Provides structural information about the alkyl and ethoxy moieties. |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For ether alcohols like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most important methods for determining purity, quantifying concentration, and analyzing complex commercial formulations.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. purdue.edu It is well-suited for assessing the purity of this compound and quantifying it in various matrices. notulaebotanicae.roasturias.es The analysis involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the differential partitioning of compounds between the two phases.

For the analysis of ether alcohols, a capillary column with a non-polar or mid-polar stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., SE-52, SE-54), is often employed. internationaloliveoil.org A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons. notulaebotanicae.ro

In a purity assessment, GC can effectively separate this compound from potential impurities, such as unreacted 1-tetradecanol (B3432657), residual solvents, or byproducts from the ethoxylation process. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. GC is also the standard method for determining the presence of volatile impurities in alcohol-based products. hpst.cznih.govshimadzu.com

Table 4: Typical GC Parameters for Ether Alcohol Analysis

| Parameter | Typical Condition |

| Instrument | Gas Chromatograph with FID |

| Column | Capillary column (e.g., ZB-WAX, SE-54) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 40°C to 280°C) |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) for Related Compounds

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of non-ionic surfactants, including alcohol ethoxylates. sielc.com Commercial alcohol ethoxylates are typically complex mixtures containing a distribution of both alkyl chain lengths and varying numbers of ethoxylate units. acs.org HPLC is exceptionally effective at separating these oligomers. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. epa.gov In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol). epa.govepa.gov Under these conditions, separation can be achieved based on the length of the alkyl chain, with longer, more hydrophobic chains being retained longer on the column. epa.govscienceopen.com By adjusting the mobile phase composition, it is also possible to separate oligomers based on the number of ethoxylate units. epa.gov

Since many alcohol ethoxylates lack a UV chromophore, detection can be challenging. Derivatization with a UV-active agent, such as phenyl isocyanate, is one approach to enable UV detection. researchgate.netnih.gov Alternatively, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. sielc.com Hyphenation with Mass Spectrometry (LC-MS) provides the most powerful tool, offering separation, identification, and quantification simultaneously. epa.govbohrium.comchromatographyonline.comnih.gov

Table 5: Common HPLC Approaches for Alcohol Ethoxylate Analysis

| HPLC Mode | Stationary Phase | Mobile Phase | Detection Method | Separation Principle |

| Reversed-Phase (RP-HPLC) | C18, C8 | Water/Acetonitrile Gradient | ELSD, MS, UV (with derivatization) | Based on alkyl chain length (hydrophobicity). epa.govepa.gov |

| Normal-Phase (NP-HPLC) | Silica (B1680970), Amino | Hexane/Isopropanol Gradient | ELSD, MS | Based on the number of ethoxylate units (polarity). epa.gov |

| Hydrophilic Interaction (HILIC) | HILIC columns | Acetonitrile/Water Gradient | ELSD, MS | Primarily separates by the number of ethoxylate units. chromatographyonline.com |

Advanced Analytical Techniques for Trace Analysis of Ether Alcohols

The trace analysis of ether alcohols, such as this compound, presents significant analytical challenges due to the complexity of these substances. researchgate.net Typically, they exist as complex mixtures of oligomers with varying lengths of both the alkyl chain and the ethylene (B1197577) oxide chain. researchgate.netresearchgate.net This complexity necessitates the use of advanced and highly sensitive analytical techniques capable of separating and identifying individual homologues at very low concentrations. researchgate.net The primary methods employed for this purpose are hyphenated chromatographic techniques, particularly liquid chromatography and gas chromatography, coupled with mass spectrometry.

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of alcohol ethoxylates (AEOs). researchgate.net Different HPLC modes can be utilized to exploit the different physicochemical properties of the analytes. For instance, reversed-phase liquid chromatography separates oligomers based on the length of their hydrocarbon chain (the alkyl group), while hydrophilic-interaction chromatography (HILIC) is more effective for separating based on the number of ethoxylate units. chromatographyonline.com For a comprehensive characterization, two-dimensional liquid chromatography (2D-LC) can be employed, offering enhanced resolution by combining different separation mechanisms. researchgate.net

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of AEOs, including C14-chain ethoxylates, in environmental water samples. epa.gov This technique allows for detection at the nanogram-per-liter (ng/L) or even picogram (pg) level. epa.goverasm.org Sample preparation often involves a pre-concentration step, such as solid-phase extraction (SPE) or pressurized liquid extraction (PLE), to isolate and enrich the analytes from the sample matrix. epa.govresearchgate.net For instance, a method using SPE and LC-MS/MS achieved detection limits as low as 0.1 pg per injection for some ethoxymers. epa.gov The extraction efficiency, however, can be influenced by the alkyl chain length, with studies showing varying recovery rates for different AEOs. epa.govresearchgate.net One study found the average extraction recovery for C14 ethoxylates from ultrapure water to be 55%. epa.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful tool, especially for more volatile compounds or after derivatization. researchgate.netnih.gov Given that the boiling point of alcohol ethoxylates increases significantly with the number of ethylene oxide units, direct analysis by GC can be difficult. researchgate.netresearchgate.net Therefore, a derivatization step is often employed to increase the volatility of the analytes. researchgate.net Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to convert the terminal hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, which improves chromatographic performance and detectability. researchgate.net

Derivatization is also used in HPLC to enhance detection when using UV or fluorescence detectors. researchgate.netethz.ch Agents like phenyl isocyanate react with the hydroxyl group of the AEOs, introducing a chromophore that allows for sensitive UV detection. researchgate.net Similarly, fluorescent derivatization with reagents such as 1-anthroylnitrile enables trace determination with high sensitivity. researchgate.net These methods can achieve determination limits in the parts-per-million (ppm) range. researchgate.net

The selection of the analytical technique is often dictated by the sample matrix. For aqueous samples like wastewater effluent, a specific derivatization followed by LC-MS can permit trace detection in the ng/L range. erasm.org For solid matrices like soil, pressurized liquid extraction followed by LC-MS analysis has been successfully developed, with detection limits for AEOs reported in the range of 7-13 µg/kg. researchgate.net

The table below summarizes the performance of various advanced analytical methods used for the trace analysis of alcohol ethoxylates.

| Analytical Technique | Analyte Group | Matrix | Extraction Method | Derivatization Agent | Limit of Detection (LOD) / Quantitation (LOQ) | Average Recovery |

| LC-MS/MS | C12-C18 AEOs | Water | Solid-Phase Extraction (SPE) | None | LOD: as low as 0.1 pg (injected) | 55% (for C14 AEOs) |

| LC-MS | C12-C18 AEOs | Wastewater Effluent | Not specified | Specific derivatization | Trace detection at ng/L levels | Not specified |

| LC-MS | AEOs | Agricultural Soil | Pressurized Liquid Extraction (PLE) | None | LOD: 7-13 µg/kg | 47-106% |

| HPLC-UV | Linear AEOs | Water, Detergents | Liquid Extraction | Phenyl Isocyanate | LOQ: 0.05 ppm (for AEOs) | Not specified |

| GC-MS | Ethoxylates | Not specified | Not applicable | BSTFA | Not specified | Not specified |

This table presents a summary of findings from multiple research sources to illustrate the capabilities of different analytical techniques. researchgate.netepa.goverasm.orgresearchgate.net

The table below details specific derivatization agents used in the analysis of ether alcohols.

| Derivatization Agent | Analytical Technique | Purpose |

| Phenyl isocyanate (PIC) | HPLC-UV, LC-MS/MS | Adds a UV-active group for enhanced detection. researchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increases volatility and improves chromatographic efficiency by forming a trimethylsilyl ether. researchgate.net |

| 1-Anthroylnitrile | HPLC-Fluorescence | Adds a fluorescent group for highly sensitive detection. researchgate.net |

This table highlights common derivatization strategies employed to enhance the detectability and chromatographic behavior of alcohol ethoxylates. researchgate.net

Biological and Biochemical Research Applications

Investigation of Cellular Interactions and Membrane Modulation

The interaction of AEOs, including 2-(Tetradecyloxy)ethanol, with cellular membranes is a primary focus of research. These compounds are known to cause non-specific membrane perturbation, which can be quantified by observing disturbances in the buildup and relaxation of the membrane potential in bacterial energy-transducing membranes oup.comoup.com. Studies show that AEOs exert their effects at concentrations well below their critical micelle concentration, indicating a direct interaction with the lipid bilayer rather than a detergent-like solubilization effect oup.comoup.com.

This compound is an amphiphilic molecule, possessing a dual chemical nature that facilitates its interaction with lipid bilayers. The molecule consists of a long, hydrophobic (lipophilic) tetradecyl carbon chain and a hydrophilic ethoxylate chain echemi.com. This structure allows it to readily integrate into the cell membrane, with the hydrophobic tail inserting into the lipid core of the bilayer and the hydrophilic head group situated near the aqueous interface. Alcohols, in general, are known to occupy a specific area within the bilayer, which can lead to the dilution of membrane components like gramicidin A channels nih.gov. The integration of these surfactant molecules alters the packing of membrane lipids and can influence the function of membrane-associated proteins nih.gov.

A primary consequence of the integration of alcohol ethoxylates into the cell membrane is an alteration of its physical properties, notably fluidity and permeability. Ethanol (B145695) has been shown to increase membrane fluidity, a phenomenon that contributes to its toxicological action nih.gov. For AEOs, this interaction leads to a destabilization of the bacterial cell membrane, resulting in a significant increase in membrane permeability researchgate.net. This breakdown of the cellular permeability barrier has been observed to cause the leakage of essential intracellular components, such as potassium ions (K+) and nucleotides, in a concentration-dependent manner nih.govresearchgate.net. The increased permeability is also evidenced by the accelerated decay of the membrane potential, indicating a disruption of the membrane's ability to maintain an ion gradient oup.comoup.com.

Interactive Table: Effects of Alcohol Ethoxylates on Membrane Properties

| Property | Observation | Consequence | References |

| Membrane Potential | Decreased buildup and accelerated decay | Disruption of membrane integrity and ion gradients | oup.comoup.com |

| Permeability | Increased | Leakage of K+ ions and nucleotides | researchgate.netnih.govresearchgate.net |

| Fluidity | Increased | Alteration of membrane-associated protein function | nih.gov |

Antimicrobial Research Perspectives

The ability of this compound and related AEOs to disrupt cell membranes forms the basis of their investigation as antimicrobial agents. Their broad-spectrum activity against various microorganisms is a subject of ongoing research.

Research has demonstrated that AEOs possess bacteriostatic activity against both Gram-positive and Gram-negative bacteria nih.gov. The potency of this activity is influenced by the length of the hydrophobic alkyl chain. Studies on a homologous series of AEOs with varying carbon tail lengths (C10 to C16) have been conducted to determine their Minimum Inhibitory Concentration (MIC) against common bacterial strains. For instance, the MIC of these compounds has been determined for Staphylococcus aureus and Escherichia coli using turbidimetric assays nih.gov. Generally, toxicity increases with the length of the alkyl chain when comparing aqueous effect concentrations oup.com.

Interactive Table: Minimum Inhibitory Concentration (MIC) of Alcohol Ethoxylates (AEOs)

| Compound | Alkyl Chain | Test Organism | MIC (mM) | Reference |

| C10E6 | C10 | Escherichia coli | 0.2 | nih.gov |

| C12E6 | C12 | Escherichia coli | 0.12 | nih.gov |

| C14E6 | C14 | Escherichia coli | Not Specified | nih.gov |

| C16E6 | C16 | Escherichia coli | Not Specified | nih.gov |

| C10E6 | C10 | Staphylococcus aureus | Not Specified | nih.gov |

| C12E6 | C12 | Staphylococcus aureus | Not Specified | nih.gov |

| C14E6 | C14 | Staphylococcus aureus | Not Specified | nih.gov |

| C16E6 | C16 | Staphylococcus aureus | Not Specified | nih.gov |

Note: The study indicated bacteriostatic activity for all tested compounds against both organisms, but specific MIC values for C14-C16 and for S. aureus were not detailed in the abstract.

The potential antifungal properties of AEOs are also an area of interest. While specific studies on this compound are limited, broader research on disinfectants containing alcohols shows efficacy against various fungi. For example, 70% ethanol has demonstrated antifungal activity against molds like Aspergillus flavus and yeasts such as Candida albicans researchgate.netdoaj.org. These findings suggest that AEOs, as part of the larger class of alcohol-based biocides, may also possess antifungal capabilities that warrant further investigation.

The primary mechanism underlying the antimicrobial activity of AEOs is the disruption of the microbial cell membrane researchgate.netnih.gov. This action is considered a non-specific, narcotic effect resulting from the compound's integration into the lipid bilayer oup.comoup.com. The insertion of the AEO molecule perturbs the membrane's structural integrity, leading to a cascade of events. This includes an increase in membrane permeability and the subsequent leakage of vital cytoplasmic components, which ultimately leads to the inhibition of microbial growth (bacteriostasis) researchgate.netnih.gov. This direct action on the membrane makes it a potent mechanism, as it bypasses many common resistance pathways that target specific enzymes or metabolic processes.

Role as Biochemical Assay Reagents and Intermediates in Bioactive Compound Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of bioactive compounds. Its bifunctional nature, possessing both a long lipophilic alkyl chain and a reactive hydroxyl group, allows for its incorporation into diverse molecular architectures.

Precursors for Drug Delivery Systems

The unique amphiphilic character of this compound makes it a valuable precursor in the construction of sophisticated drug delivery systems. Its long tetradecyl chain can be integrated into the lipid bilayers of vesicles, while the terminal hydroxyl group provides a site for further chemical modification.

Long-chain alcohols, in general, are utilized as penetration enhancers in transdermal drug delivery. nih.gov They are thought to function by disrupting the highly ordered structure of the stratum corneum, the primary barrier of the skin, thereby facilitating the passage of therapeutic agents. nih.govnist.gov While direct studies on this compound are limited, its structural similarity to other long-chain alcohols suggests its potential in this application.

Furthermore, the presence of an ether linkage and a hydroxyl group allows for its use in the formation of ethosomes, which are liposomes containing a significant concentration of ethanol. nih.govnih.gov Ethosomes are known to enhance the penetration of drugs through the skin due to the combined effects of the phospholipids and ethanol. nih.gov The ethanol component increases the fluidity of the lipid bilayers and may also have a direct effect on the stratum corneum. nih.gov Given its structural features, this compound could potentially be incorporated into such lipid-based nanocarriers to modulate their properties.

Nanoemulsions, which are fine oil-in-water or water-in-oil dispersions, represent another class of drug delivery systems where this compound could serve as a precursor. epa.govsemanticscholar.org These systems are often used to improve the solubility and bioavailability of poorly water-soluble drugs. epa.gov The lipophilic tetradecyloxy chain of this compound would preferentially orient into the oil phase, while the hydrophilic ethanol headgroup would reside at the oil-water interface, contributing to the stability of the emulsion. Co-surfactants and co-solvents, which can include alcohols, are often used to formulate nanoemulsions. mdpi.com

The table below summarizes the potential applications of this compound as a precursor in drug delivery systems, based on the functions of structurally related molecules.

| Drug Delivery System | Potential Role of this compound |

| Transdermal Patches | As a penetration enhancer to increase drug permeation through the skin. |

| Liposomes/Ethosomes | Incorporation into the lipid bilayer to modify vesicle properties and enhance drug delivery. |

| Nanoemulsions | As a co-surfactant or component of the oil phase to stabilize the formulation and improve drug solubility. |

Excipient Functionality in Pharmaceutical Formulations

In pharmaceutical formulations, excipients are substances other than the active pharmaceutical ingredient (API) that are included to aid the manufacturing process, to protect, support, or enhance stability, or for bioavailability or patient acceptability. nih.gov Based on its chemical structure, this compound can be anticipated to function in several capacities as an excipient.

Its amphiphilic nature suggests it could act as a surfactant or emulsifying agent , helping to stabilize formulations containing both aqueous and lipid components, such as creams and lotions. Surfactants are crucial for maintaining the homogeneity of such preparations.

Moreover, its structural similarity to known chemical penetration enhancers indicates a potential role in topical and transdermal formulations to improve the absorption of the API through the skin. nih.govnist.gov Long-chain alcohols can increase the permeability of the skin by reversibly disrupting the lipid matrix of the stratum corneum. nih.gov

The table below outlines the probable excipient functionalities of this compound.

| Excipient Function | Probable Mechanism of Action |

| Surfactant/Emulsifier | Reduces interfacial tension between immiscible liquids, stabilizing emulsions. |

| Penetration Enhancer | Disrupts the lipid barrier of the stratum corneum, increasing drug permeation. |

| Solubilizing Agent | The lipophilic chain can help to dissolve poorly water-soluble drugs. |

Research on Enzymatic Transformations and Biocatalysis involving Ether Alcohols

The use of enzymes, or biocatalysts, in organic synthesis offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and a reduced environmental footprint. mdpi.comyoutube.com Ether alcohols, such as this compound, are potential substrates for a variety of enzymatic transformations.

Research in the field of biocatalysis has explored the enzymatic oxidation of alcohols. mdpi.com Enzymes like alcohol dehydrogenases and oxidases can selectively oxidize primary alcohols to aldehydes or carboxylic acids, and secondary alcohols to ketones. mdpi.com While specific studies on this compound are not prevalent in the reviewed literature, the general reactivity of ether alcohols suggests that the primary alcohol moiety of this compound could be a target for such enzymatic oxidation. This could lead to the synthesis of 2-(tetradecyloxy)acetaldehyde or 2-(tetradecyloxy)acetic acid, which are valuable intermediates for further chemical synthesis.

Furthermore, biocatalytic C-H oxyfunctionalization reactions, often catalyzed by cytochrome P450 monooxygenases, have been shown to selectively hydroxylate long-chain alkanes and functionalized molecules. nih.govrsc.org It is conceivable that such enzymes could be engineered to hydroxylate the tetradecyl chain of this compound at specific positions, leading to the formation of novel polyfunctionalized compounds.

The table below summarizes potential enzymatic transformations involving ether alcohols like this compound.

| Enzyme Class | Potential Transformation of this compound | Potential Product |

| Alcohol Dehydrogenase/Oxidase | Oxidation of the primary alcohol | 2-(Tetradecyloxy)acetaldehyde or 2-(Tetradecyloxy)acetic acid |

| Cytochrome P450 Monooxygenase | Hydroxylation of the alkyl chain | Hydroxylated derivatives of this compound |

| Lipase (B570770)/Esterase | Esterification of the primary alcohol with a carboxylic acid | Fatty acid esters of this compound |

Material Science and Industrial Research Perspectives

Applications as Surfactants and Emulsifiers

The most prominent industrial application of 2-(Tetradecyloxy)ethanol is as a surfactant and emulsifying agent. chembk.com Its effectiveness stems from its amphiphilic structure, which allows it to modify the properties of interfaces between different phases, such as oil and water or liquid and solid. ontosight.aiontosight.ai

Surfactants, or surface-active agents, function by lowering the surface tension of a liquid. engineeringtoolbox.com In a system like water, molecules at the surface are pulled inwards by strong cohesive forces, creating a high surface tension. When this compound is introduced, its molecules preferentially align themselves at the surface. The hydrophobic 14-carbon tetradecyl tail orients away from the water, while the hydrophilic ethanol (B145695) headgroup remains in the water. This molecular arrangement disrupts the cohesive energy at the surface, thereby reducing the surface tension. This mechanism is fundamental to applications in detergents, cleaning products, and wetting agents. ontosight.aiontosight.aiengineeringtoolbox.com

An emulsion is a mixture of two or more immiscible liquids, like oil and water. This compound is utilized as an emulsifier to form and stabilize these mixtures. solubilityofthings.com In an oil-in-water emulsion, the surfactant molecules form structures called micelles, where the hydrophobic tails encapsulate oil droplets, and the hydrophilic heads face the surrounding water. ontosight.ai This creates a stable barrier that prevents the oil droplets from coalescing. This property is crucial in the formulation of products like creams, lotions, and other personal care items, where it helps to create a uniform and stable consistency. solubilityofthings.commyskinrecipes.com

Integration into Polymer and Coating Systems

The unique properties of this compound and related long-chain alcohol ethoxylates make them valuable components in polymer and coating formulations. They can be incorporated as additives or used as building blocks in polymer synthesis.

In the paint and coatings industry, similar alcohol ethoxylates serve as effective dispersants, wetting agents, and coalescing agents. atamanchemicals.com As a wetting agent, this compound can lower the surface tension of a liquid coating, allowing it to spread more evenly over a substrate. As a dispersant, it helps to distribute pigments and other particles uniformly throughout the formulation, preventing clumping and ensuring consistent color and texture. atamanchemicals.com It can also be used in adhesive and sealant formulations to improve spreadability and adhesion. atamanchemicals.com

Furthermore, the reactive hydroxyl group of this compound allows it to act as an initiator in the ring-opening polymerization of cyclic ethers like ethylene (B1197577) oxide. acs.org This process can be used to synthesize more complex polyether-based polymers. Research on long-chain alkyl glycidyl (B131873) ethers, which are structurally related, shows they can be polymerized to form apolar aliphatic polyethers or combined with hydrophilic monomers to create amphiphilic copolymers for specialized applications. researchgate.netresearchgate.net

Development of Advanced Functional Materials

Research in material science has explored the use of molecules with long alkyl chains, such as the tetradecyl group in this compound, to create advanced functional materials. ontosight.ai A significant area of this research is the development of superhydrophobic surfaces.

Studies have shown that incorporating long alkyl chains into the structure of porous organic polymers can induce the formation of a "brush-like" architecture on the material's surface. researchgate.net This structure is highly effective at repelling water, with measured water contact angles exceeding 150°, classifying the material as superhydrophobic. Such materials have high potential for applications in oil-water separation and the treatment of oily wastewater. researchgate.net The combination of hydrophobic long-chain monomers with hydrophilic monomers can also be used to synthesize amphiphilic polyethers, which are of interest for creating supramolecular hydrogels and specialized polymeric surfactants. researchgate.net

Lubricant Research Derived from Long-Chain Ethers

This compound is identified for its potential use in the manufacture of lubricants due to its good permeability and lubricity. chembk.comontosight.ai Research into synthetic lubricants often focuses on the properties imparted by long alkyl chains, as seen in studies of both esters and ethers.

Environmental Disposition and Ecotoxicological Research

Biodegradation Pathways and Rates in Aquatic and Terrestrial Environments